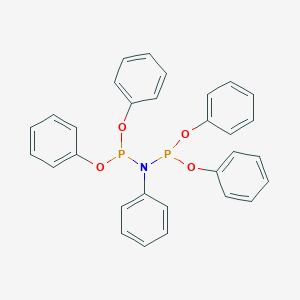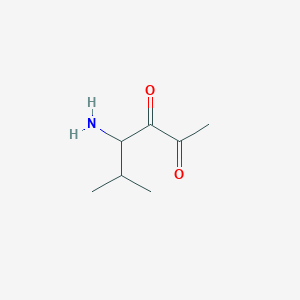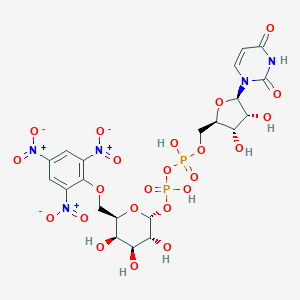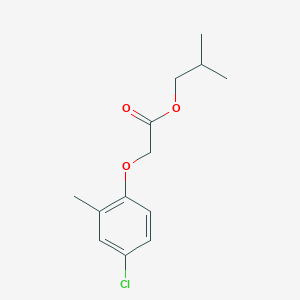
Imidodiphosphorous acid, phenyl-, tetraphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodiphosphorous acid, phenyl-, tetraphenyl ester (IDPTPE) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDPTPE is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been extensively studied for its ability to act as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Imidodiphosphorous acid, phenyl-, tetraphenyl ester as a catalyst is not fully understood, but it is believed to involve the activation of the substrate through coordination with the phosphorus atoms in the compound. This activation leads to the formation of an intermediate that can undergo further reactions to produce the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Imidodiphosphorous acid, phenyl-, tetraphenyl ester, but it has been shown to be relatively non-toxic. However, due to its potential to act as a catalyst in various chemical reactions, caution should be exercised when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Imidodiphosphorous acid, phenyl-, tetraphenyl ester has several advantages for use in lab experiments, including its high solubility in organic solvents, its ability to act as a catalyst in various reactions, and its relative ease of synthesis. However, limitations include the potential for the compound to decompose under certain conditions and the need for careful handling due to its potential to act as a catalyst.
Direcciones Futuras
There are several future directions for research on Imidodiphosphorous acid, phenyl-, tetraphenyl ester, including its potential use in the production of novel materials and its application in the synthesis of new organic compounds. Additionally, further research is needed to fully understand the mechanism of action of Imidodiphosphorous acid, phenyl-, tetraphenyl ester as a catalyst and its potential applications in various industries.
In conclusion, Imidodiphosphorous acid, phenyl-, tetraphenyl ester is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a catalyst, stabilizer, and co-catalyst in various chemical reactions. While there is still much to learn about this compound, its unique properties and potential applications make it an exciting area of research for the future.
Métodos De Síntesis
Imidodiphosphorous acid, phenyl-, tetraphenyl ester can be synthesized through the reaction of phenylphosphonic dichloride with diphenylamine in the presence of a base such as triethylamine. The reaction yields a tetraphenyl ester of imidodiphosphorous acid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been used in various scientific research applications, including catalysis, polymerization, and as a stabilizer in the production of plastics. In catalysis, Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been shown to be an effective catalyst for the synthesis of esters, amides, and other organic compounds. In polymerization, Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been used as a co-catalyst in the production of polyethylene and other polymers.
Propiedades
Número CAS |
129682-74-2 |
|---|---|
Nombre del producto |
Imidodiphosphorous acid, phenyl-, tetraphenyl ester |
Fórmula molecular |
C30H25NO4P2 |
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
N,N-bis(diphenoxyphosphanyl)aniline |
InChI |
InChI=1S/C30H25NO4P2/c1-6-16-26(17-7-1)31(36(32-27-18-8-2-9-19-27)33-28-20-10-3-11-21-28)37(34-29-22-12-4-13-23-29)35-30-24-14-5-15-25-30/h1-25H |
Clave InChI |
OMMZDFMXEMHSGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(P(OC2=CC=CC=C2)OC3=CC=CC=C3)P(OC4=CC=CC=C4)OC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)N(P(OC2=CC=CC=C2)OC3=CC=CC=C3)P(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Otros números CAS |
129682-74-2 |
Sinónimos |
N,N-bis(diphenoxyphosphanyl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)











